molecular formula C23H17F2N3O4 B2649203 4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one CAS No. 317833-45-7

4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one

Cat. No.: B2649203
CAS No.: 317833-45-7
M. Wt: 437.403
InChI Key: ZSXAWCYOMNLHGK-UHFFFAOYSA-N
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Description

4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with various functional groups such as difluorobenzoyl, methyl, and nitrophenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2,6-difluorobenzoyl chloride with 3-methylquinoxalin-2-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then reacted with 4-nitrobenzyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzoylurea: Shares the difluorobenzoyl group but differs in the core structure.

    4-nitrophenylquinoxaline: Similar core structure but lacks the difluorobenzoyl and methyl groups.

Uniqueness

4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one is unique due to the combination of its functional groups, which impart specific chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

4-(2,6-difluorobenzoyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O4/c1-14-22(29)26(13-15-9-11-16(12-10-15)28(31)32)19-7-2-3-8-20(19)27(14)23(30)21-17(24)5-4-6-18(21)25/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXAWCYOMNLHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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